molecular formula C8H20Cl2N2O2 B13476986 (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride

(2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride

Cat. No.: B13476986
M. Wt: 247.16 g/mol
InChI Key: KLVCZYAXCISJFF-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride: is a chemical compound with the molecular formula C8H18N2O2.2ClH. It is also known by its IUPAC name, dimethyl-L-lysine dihydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride typically involves the reaction of L-lysine with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted amino compounds .

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study protein interactions and enzyme kinetics. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development .

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include amino acid metabolism and signal transduction .

Comparison with Similar Compounds

    L-lysine: A naturally occurring amino acid with similar structural features.

    N,N-dimethylglycine: Another dimethylated amino acid derivative.

    N-methyl-L-lysine: A methylated derivative of L-lysine.

Uniqueness: (2S)-2-amino-6-(dimethylamino)hexanoic acid dihydrochloride is unique due to its specific dimethylamino substitution, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H20Cl2N2O2

Molecular Weight

247.16 g/mol

IUPAC Name

(2S)-2-amino-6-(dimethylamino)hexanoic acid;dihydrochloride

InChI

InChI=1S/C8H18N2O2.2ClH/c1-10(2)6-4-3-5-7(9)8(11)12;;/h7H,3-6,9H2,1-2H3,(H,11,12);2*1H/t7-;;/m0../s1

InChI Key

KLVCZYAXCISJFF-KLXURFKVSA-N

Isomeric SMILES

CN(C)CCCC[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

CN(C)CCCCC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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